6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid
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Overview
Description
6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid is a complex organic compound It is characterized by its multiple aromatic rings and various functional groups, including chloro, amino, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid typically involves multiple steps. The process may start with the preparation of intermediate compounds, which are then subjected to various reactions such as chlorination, sulfonation, and amination. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process may include continuous flow reactors, high-pressure vessels, and automated control systems to maintain optimal reaction conditions. The use of catalysts and solvents may also be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups, such as converting nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6,13-Dichloro-3,10-bis((4-((4-chloro-6-((3-phosphonophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,5-disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
93951-61-2 |
---|---|
Molecular Formula |
C48H32Cl4N14O26P2S6 |
Molecular Weight |
1617.0 g/mol |
IUPAC Name |
6,13-dichloro-3,10-bis[4-[[4-chloro-6-(3-phosphonoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfoanilino]-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonic acid |
InChI |
InChI=1S/C48H32Cl4N14O26P2S6/c49-33-36-40(92-38-22(58-36)8-10-24(42(38)100(88,89)90)56-26-14-32(98(82,83)84)28(16-30(26)96(76,77)78)60-48-64-44(52)62-46(66-48)54-18-4-2-6-20(12-18)94(70,71)72)34(50)35-39(33)91-37-21(57-35)7-9-23(41(37)99(85,86)87)55-25-13-31(97(79,80)81)27(15-29(25)95(73,74)75)59-47-63-43(51)61-45(65-47)53-17-3-1-5-19(11-17)93(67,68)69/h1-16,55-56H,(H2,67,68,69)(H2,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H2,53,59,61,63,65)(H2,54,60,62,64,66) |
InChI Key |
KVSSMMDSKZGFII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C(=C3)S(=O)(=O)O)NC4=C(C5=C(C=C4)N=C6C(=C(C7=NC8=C(C(=C(C=C8)NC9=CC(=C(C=C9S(=O)(=O)O)NC1=NC(=NC(=N1)NC1=CC(=CC=C1)P(=O)(O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)OC7=C6Cl)Cl)O5)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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